molecular formula C14H23N3O2S B2491959 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide CAS No. 1396801-05-0

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide

Cat. No.: B2491959
CAS No.: 1396801-05-0
M. Wt: 297.42
InChI Key: MOOWNVGPTJLDNK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and an N-isopropyl carboxamide moiety. Piperazine derivatives are widely studied for their pharmacological versatility, including CNS activity and antimicrobial properties . Structural conformation analysis (e.g., chair vs. boat) and substituent effects are critical to understanding its behavior relative to analogs.

Properties

IUPAC Name

4-(2-hydroxy-2-thiophen-2-ylethyl)-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOWNVGPTJLDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Protection and Alkylation

The synthesis begins with tert-butyl piperazine-1-carboxylate (Boc-piperazine), a common intermediate in heterocyclic chemistry. Reacting Boc-piperazine with 2-(thiophen-2-yl)oxirane in tetrahydrofuran (THF) at 60–85°C for 8–24 hours yields 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-piperazine-1-carboxylic acid tert-butyl ester. Epoxide ring-opening by the secondary amine of piperazine proceeds via nucleophilic attack, with the Boc group preventing over-alkylation.

Key conditions :

  • Solvent: THF or acetonitrile
  • Temperature: 60–85°C
  • Catalyst: None required (thermal activation)

Boc Deprotection and Carboxamide Formation

Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates the free piperazine intermediate. Subsequent reaction with isopropyl isocyanate in the presence of N,N-diisopropylethylamine (DIPEA) forms the carboxamide.

Optimization note :

  • Excess isocyanate (1.2 equiv) ensures complete conversion.
  • Reaction monitoring via thin-layer chromatography (TLC) prevents over-reaction.

Alternative Methods via Carboxamide Formation

Preemptive Carboxamide Synthesis

An alternative route involves reacting piperazine with isopropyl isocyanate in ethyl acetate to directly form N-isopropylpiperazine-1-carboxamide. Subsequent alkylation with 2-bromo-1-(thiophen-2-yl)ethanol in dimethylformamide (DMF) at 50°C installs the hydroxyethyl-thiophene group.

Challenges :

  • Regioselectivity: The secondary amine of piperazine may react competitively, necessitating stoichiometric control.
  • Byproducts: Bromide elimination can occur, requiring low-temperature conditions (0–5°C).

Key Reagents and Reaction Conditions

Solvent Systems

Step Preferred Solvents Purpose
Alkylation THF, acetonitrile Polar aprotic for nucleophilicity
Deprotection DCM, TFA Acid stability
Carboxamide coupling Ethyl acetate, DMF Balance polarity and solubility

Catalysts and Bases

  • DIPEA : Neutralizes HCl during isocyanate reactions.
  • Tertiary amines (e.g., TEA) : Facilitate sulfonylation in side-chain activation.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Isolate intermediates using hexane/ethyl acetate gradients.
  • Reverse-phase HPLC : Final compound purification (C18 column, acetonitrile/water).

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • Thiophene protons: δ 7.20–7.40 (multiplet).
    • Piperazine methylenes: δ 2.50–3.10 (broad singlet).
  • LC-MS : [M+H]⁺ calculated for C₁₅H₂₄N₃O₂S: 310.16; observed: 310.2.

Challenges and Optimization

Regioselectivity in Piperazine Functionalization

The unsymmetrical substitution pattern demands precise control:

  • Boc protection directs alkylation to the secondary amine.
  • Steric effects : Bulky isopropyl groups in the carboxamide reduce side reactions.

Hydroxyethyl-Thiophene Stability

The β-hydroxyl group is prone to dehydration under acidic conditions. Mitigation strategies include:

  • Low-temperature processing (<30°C).
  • Anhydrous solvents to prevent acid formation.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements:

Compound Name Piperazine Substituent Carboxamide Substituent Key Features References
Target Compound 2-hydroxy-2-(thiophen-2-yl)ethyl N-isopropyl Hydroxyethyl-thiophene, potential chair conformation* -
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18) 4-(Trifluoromethyl)phenyl Butan-1-one Thiophene, ketone linker, electron-withdrawing CF3
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl Chair conformation confirmed via X-ray, N–H⋯O hydrogen bonds
N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide 2-Propyn-1-yl Thiazolyl-methyl Propargyl group (sp-hybridized), thiazole ring

*Note: While direct crystallographic data for the target compound is absent, piperazine rings in analogs (e.g., ) adopt chair conformations, suggesting a similar trend .

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding: The hydroxyethyl group in the target compound may improve solubility and receptor binding compared to non-polar substituents (e.g., ethyl in ) .
  • Lipophilicity : The isopropyl carboxamide likely increases logP relative to polar groups (e.g., 4-chlorophenyl in ) but reduces it compared to trifluoromethylphenyl (Compound 18) .
  • Electronic Effects : Thiophene’s aromaticity contrasts with thiazole (), altering π-π stacking and metabolic stability .

Biological Activity

4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide, often referred to as a derivative of piperazine, has garnered attention due to its potential biological activities. This compound features a thiophene ring and a hydroxyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2S. The presence of the thiophene moiety is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to piperazine derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Many piperazine derivatives have shown promising antioxidant properties, which are vital in combating oxidative stress-related diseases.
  • Antimicrobial Effects : Some studies suggest that these compounds may possess antibacterial and antifungal activities.
  • Neurological Implications : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their interactions with neurotransmitter systems.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can lead to applications in dermatology for hyperpigmentation treatment.
  • Receptor Modulation : Compounds with piperazine structures often interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggesting potential applications in psychiatry and neurology.
  • Radical Scavenging : The antioxidant properties may stem from the ability of the thiophene ring to stabilize free radicals, thus preventing cellular damage.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of various piperazine derivatives, reporting that compounds similar to 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine exhibited significant radical scavenging activity (EC50 values ranging from 9.0 μM to 13.0 μM) .
  • Tyrosinase Inhibition : In vitro assays demonstrated that certain piperazine derivatives inhibited tyrosinase activity effectively, with IC50 values indicating strong inhibitory potential compared to standard inhibitors like kojic acid .
  • Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects in animal models of Parkinson's disease, where modulation of dopaminergic pathways was observed .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50/EC50 ValueReference
Compound AStructure AAntioxidant9.0 μM
Compound BStructure BTyrosinase Inhibitor3.8 μM
Compound CStructure CNeuroprotectiveN/A

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